molecular formula C10H16N4 B11902166 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine

3-(3-Methylpiperidin-1-yl)pyrazin-2-amine

Cat. No.: B11902166
M. Wt: 192.26 g/mol
InChI Key: XKGDBOYWLPUCFO-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-1-yl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a 3-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 3-methylpiperidine. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with 3-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the nucleophile, facilitating the substitution reaction.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methylpiperidin-1-yl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methylpiperidin-1-yl)pyrazin-3,6-d2-2-amine
  • 6-(3-Methylpiperidin-1-yl)pyrazin-3,5-d2-2-amine

Uniqueness

3-(3-Methylpiperidin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

3-(3-methylpiperidin-1-yl)pyrazin-2-amine

InChI

InChI=1S/C10H16N4/c1-8-3-2-6-14(7-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12)

InChI Key

XKGDBOYWLPUCFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=CN=C2N

Origin of Product

United States

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